2-(3,4-Difluorophenoxy)benzenecarbaldehyde oxime
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Overview
Description
(Z)-N-{[2-(3,4-difluorophenoxy)phenyl]methylidene}hydroxylamine is an organic compound characterized by the presence of a hydroxylamine functional group attached to a phenyl ring substituted with a difluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-{[2-(3,4-difluorophenoxy)phenyl]methylidene}hydroxylamine typically involves the condensation of 3,4-difluorophenol with a suitable benzaldehyde derivative under basic conditions to form the corresponding Schiff base. This Schiff base is then reduced using hydroxylamine hydrochloride to yield the desired hydroxylamine derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of (Z)-N-{[2-(3,4-difluorophenoxy)phenyl]methylidene}hydroxylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-{[2-(3,4-difluorophenoxy)phenyl]methylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, or nitrating agents can be used under appropriate conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced species.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
(Z)-N-{[2-(3,4-difluorophenoxy)phenyl]methylidene}hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-N-{[2-(3,4-difluorophenoxy)phenyl]methylidene}hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The difluorophenoxy group may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Uniqueness
(Z)-N-{[2-(3,4-difluorophenoxy)phenyl]methylidene}hydroxylamine is unique due to the presence of both the hydroxylamine and difluorophenoxy groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C13H9F2NO2 |
---|---|
Molecular Weight |
249.21 g/mol |
IUPAC Name |
(NE)-N-[[2-(3,4-difluorophenoxy)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C13H9F2NO2/c14-11-6-5-10(7-12(11)15)18-13-4-2-1-3-9(13)8-16-17/h1-8,17H/b16-8+ |
InChI Key |
JGLVDIVHVFZUDA-LZYBPNLTSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/O)OC2=CC(=C(C=C2)F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)OC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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